molecular formula C19H36O2 B155034 cis-11-Octadecenoic acid methyl ester CAS No. 1937-63-9

cis-11-Octadecenoic acid methyl ester

Cat. No.: B155034
CAS No.: 1937-63-9
M. Wt: 296.5 g/mol
InChI Key: PVVODBCDJBGMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-11-Octadecenoic acid methyl ester: is a fatty acid methyl ester with the molecular formula C19H36O2. It is also known as methyl cis-11-octadecenoate and is a derivative of vaccenic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-11-Octadecenoic acid methyl ester typically involves the esterification of cis-11-Octadecenoic acid with methanol. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of vegetable oils containing cis-11-Octadecenoic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: cis-11-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-11-Octadecenoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.

    Medicine: Research has explored its potential role in modulating lipid metabolism and its effects on cardiovascular health.

    Industry: It is used in the production of biodiesel and as a lubricant additive.

Comparison with Similar Compounds

  • trans-11-Octadecenoic acid methyl ester
  • cis-9-Octadecenoic acid methyl ester
  • trans-9-Octadecenoic acid methyl ester

Comparison: cis-11-Octadecenoic acid methyl ester is unique due to its specific configuration and double bond position, which confer distinct chemical and biological properties compared to its isomers. For instance, the cis configuration results in different physical properties such as melting point and solubility, and it may also exhibit different biological activities .

Properties

CAS No.

1937-63-9

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-11-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3

InChI Key

PVVODBCDJBGMJL-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

6198-58-9
52380-33-3
1937-63-9

Pictograms

Irritant

Synonyms

methyl vaccenate
methyl vaccenate, (E)-isomer
vaccenic acid methyl este

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-11-Octadecenoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
cis-11-Octadecenoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
cis-11-Octadecenoic acid methyl ester
Reactant of Route 4
cis-11-Octadecenoic acid methyl ester
Reactant of Route 5
cis-11-Octadecenoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
cis-11-Octadecenoic acid methyl ester
Customer
Q & A

Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?

A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.

Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?

A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.